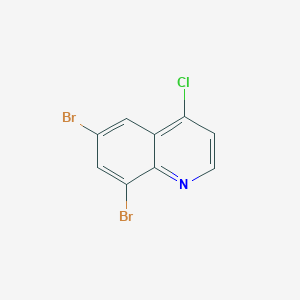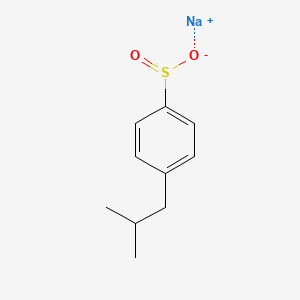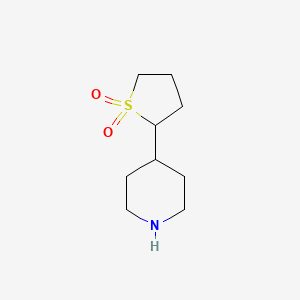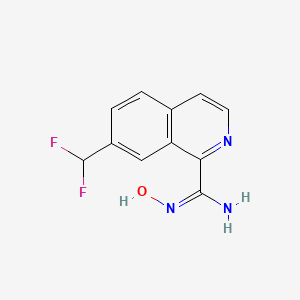
6,8-Dibromo-4-chloroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-4-chloroquinoline is a polysubstituted quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The compound this compound is particularly notable for its potential photophysical properties and its role as a building block in the synthesis of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-4-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the use of 4-bromoaniline, ethyl propiolate, and phosphorus trichloride as starting materials. The reaction proceeds through a three-step process:
Formation of 3-(4-bromoaniline) ethyl acrylate: This step involves the reaction of 4-bromoaniline with ethyl propiolate in methanol under nitrogen protection at 40°C for 48 hours.
Cyclization to form 6-bromoquinolin-4(1H)-one: The intermediate is dissolved in diphenyl ether and heated to 200°C for 2 hours.
Halogenation to form this compound: The final step involves the bromination and chlorination of the quinoline derivative
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly, with a high yield and reduced production costs .
化学反応の分析
Types of Reactions: 6,8-Dibromo-4-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic and arylvinylboronic acid derivatives in the presence of palladium catalysts and potassium carbonate in aqueous dioxane.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring or the substituents attached to it.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Potassium Carbonate: Acts as a base in substitution reactions.
Aqueous Dioxane: Solvent for the reactions.
Major Products:
4,6,8-Triarylquinoline-3-carbaldehydes: Formed through Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
6,8-Dibromo-4-chloroquinoline has several scientific research applications:
作用機序
The mechanism of action of 6,8-Dibromo-4-chloroquinoline is primarily related to its ability to participate in various chemical reactions. The compound can act as an electron acceptor in donor-π-acceptor systems, which is crucial for its photophysical properties. In biological systems, the quinoline scaffold can interact with molecular targets such as enzymes and receptors, leading to various pharmacological effects .
類似化合物との比較
6-Bromo-4-chloroquinoline: Shares a similar structure but lacks the additional bromine atom at the 8th position.
4,6,8-Triarylquinoline-3-carbaldehyde: A derivative formed through Suzuki-Miyaura cross-coupling reactions.
Uniqueness: 6,8-Dibromo-4-chloroquinoline is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it a valuable compound in the synthesis of materials with specialized electronic and optical characteristics .
特性
分子式 |
C9H4Br2ClN |
|---|---|
分子量 |
321.39 g/mol |
IUPAC名 |
6,8-dibromo-4-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H |
InChIキー |
CTRHQQFVXQJEBG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13190291.png)
![7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13190297.png)
![1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
![tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13190309.png)

![(2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13190314.png)

![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B13190321.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)


![2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)
